molecular formula C10H12N2S B2954776 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine CAS No. 1286726-59-7

3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2954776
CAS No.: 1286726-59-7
M. Wt: 192.28
InChI Key: GJQJJIZYGGEAQE-UHFFFAOYSA-N
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Description

3,5,7-Trimethylbenzo[d]thiazol-2(3H)-imine (CAS 1286726-59-7) is a high-purity chemical compound supplied for research and development purposes. This benzothiazole derivative belongs to a class of heterocyclic structures recognized for their significant potential in medicinal chemistry . The scaffold is of particular interest in the development of new antifungal agents, as related thiazol-2(3H)-imine derivatives have demonstrated promising activity against pathogenic Candida species by acting as 14α-demethylase inhibitors, a key enzyme in fungal ergosterol biosynthesis . The molecular structure, defined by the formula C10H12N2S and a molecular weight of 192.28, features a trimethyl-substituted benzothiazole core . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules and for investigating structure-activity relationships in drug discovery campaigns, especially those targeting resistant microbial pathogens . Please be advised: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trimethyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-4-7(2)9-8(5-6)12(3)10(11)13-9/h4-5,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQJJIZYGGEAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=N)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5,7 Trimethylbenzo D Thiazol 2 3h Imine

Established Synthetic Routes to Benzothiazol-2(3H)-imines

The synthesis of the broader class of benzothiazol-2(3H)-imines has been extensively explored, with several reliable methods being developed. These methods often serve as the foundation for the synthesis of more complex derivatives like 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine.

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds, including benzothiazole (B30560) derivatives. These reactions involve the combination of three or more reactants in a single vessel, where a cascade of reactions occurs to form the final product without the need for isolating intermediates. For the synthesis of thiazol-2(3H)-imine derivatives, a common MCR involves the reaction of an α-halo ketone, a primary amine, and an isothiocyanate. This approach allows for the rapid generation of a diverse library of substituted thiazol-2(3H)-imines.

A facile one-pot, four-step procedure for the synthesis of thiazol-2(3H)-imine derivatives has been developed, which involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines. nih.govmdpi.comresearchgate.net While this method is highly versatile, its direct application to the synthesis of this compound would require a specifically substituted benzothiazole precursor.

Another one-pot approach involves the reaction of 2-hydrazino-6-nitro benzothiazole and bis(methylthio)methylene malononitrile (B47326) with various amines or active methylene compounds to generate fused benzothiazolo-1,2,4-triazepine systems. beilstein-journals.org Although this leads to a different heterocyclic system, it highlights the utility of MCRs in building complex structures from benzothiazole precursors.

ReactantsCatalyst/ConditionsProduct TypeReference
α-Active Methylene Ketone, NBS, KSCN, Primary AmineEthanol (B145695), One-potThiazol-2(3H)-imine derivatives nih.govmdpi.comresearchgate.net
2-Hydrazino-6-nitro benzothiazole, Bis(methylthio)methylene malononitrile, Amine/Active Methylene CompoundDMF, K2CO3Fused benzothiazolo-1,2,4-triazepines beilstein-journals.org

The cyclocondensation of N-arylthioureas is a cornerstone in the synthesis of 2-aminobenzothiazoles, which are tautomers of benzothiazol-2(3H)-imines. This method, often referred to as the Hugerschoff synthesis, typically involves the oxidative cyclization of an N-arylthiourea. The regioselectivity of this reaction is crucial when using unsymmetrically substituted anilines as starting materials.

For the synthesis of the 5,7-dimethyl substituted core of the target molecule, N-(2,4-dimethylphenyl)thiourea would be the key precursor. The synthesis of this thiourea (B124793) can be achieved by reacting 2,4-dimethylaniline (B123086) with an isothiocyanate source. For instance, 3-acetyl-1-(2,4-dimethylphenyl)thiourea has been synthesized by reacting 2,4-dimethylaniline with acetyl isothiocyanate generated in situ from acetyl chloride and ammonium (B1175870) thiocyanate. beilstein-journals.org

The subsequent oxidative cyclization of N-(2,4-dimethylphenyl)thiourea is expected to yield 2-amino-5,7-dimethylbenzothiazole. The regioselectivity of this cyclization is directed by the electronic and steric effects of the methyl groups on the phenyl ring. Generally, cyclization occurs at the position ortho to the amino group that is more activated and less sterically hindered.

PrecursorReagent/ConditionsProductReference
2,4-Dimethylaniline, Acetyl Chloride, Ammonium ThiocyanateAcetone, reflux3-Acetyl-1-(2,4-dimethylphenyl)thiourea beilstein-journals.org
N-ArylthioureasOxidizing agent (e.g., Br2, SO2Cl2)2-Aminobenzothiazoles researchgate.net

The Hantzsch thiazole (B1198619) synthesis and its variations are classic methods for the formation of the thiazole ring. This typically involves the reaction of a thioamide or thiourea with an α-halo carbonyl compound. In the context of benzothiazol-2(3H)-imines, this can be adapted to the synthesis of the fused ring system.

For instance, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized by reacting 2-chloroacetamido-4-arylthiazoles with potassium thiocyanate. mdpi.comresearchgate.net This reaction proceeds via an initial nucleophilic substitution of the halide by the thiocyanate, followed by an intramolecular cyclization.

Another approach involves the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone on a solid phase to yield 2-amino-5-carboxylate thiazole derivatives. nih.gov This solid-phase methodology allows for the efficient construction of a library of thiazole compounds.

ReactantsConditionsProduct TypeReference
2-Chloroacetamido-4-arylthiazoles, KSCNAcetone, reflux2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones mdpi.comresearchgate.net
Thiourea intermediate resin, α-BromoketoneDMF, solid phase2-Amino-5-carboxylate thiazole derivatives nih.gov

The exocyclic amino group of 2-aminobenzothiazoles can readily undergo condensation reactions with aldehydes to form the corresponding Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents at the 2-imino position of the benzothiazole ring system.

The reaction is typically carried out by refluxing the 2-aminobenzothiazole (B30445) and the aldehyde in a suitable solvent, often with a catalytic amount of acid. For example, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine has been synthesized by the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene (B1297827) in methanol (B129727). rsc.org

This methodology would be directly applicable for the synthesis of derivatives of this compound, where the imino group is further substituted.

ReactantsConditionsProduct TypeReference
2-Aminobenzothiazole, 3-Acetyl-2,5-dimethylthiopheneMethanol, refluxN-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine rsc.org

Specific Approaches for Methylated Benzothiazol-2(3H)-imine Synthesis

The synthesis of this compound requires a strategy that ensures the correct placement of the three methyl groups. This is best achieved through a combination of building block synthesis and regioselective functionalization.

A proposed synthetic route to this compound is outlined below. This pathway relies on the regioselective Hugerschoff cyclization of a specifically substituted thiourea, followed by N-methylation.

Step 1: Synthesis of N-(2,4-dimethylphenyl)thiourea

The starting material for this synthesis is 2,4-dimethylaniline. This aniline (B41778) can be converted to the corresponding thiourea by reaction with a thiocyanate salt in the presence of an acid, or by reaction with an acyl isothiocyanate. A documented procedure involves the reaction of 2,4-dimethylaniline with acetyl isothiocyanate generated in situ from acetyl chloride and ammonium thiocyanate in refluxing acetone. beilstein-journals.org

Step 2: Oxidative Cyclization to 2-Amino-5,7-dimethylbenzothiazole

The N-(2,4-dimethylphenyl)thiourea is then subjected to an oxidative cyclization. This reaction, typically carried out with an oxidizing agent like bromine or sulfuryl chloride, is expected to proceed with high regioselectivity. The cyclization should occur at the unsubstituted carbon ortho to the amino group (the 6-position of the aniline), leading to the formation of 2-amino-5,7-dimethylbenzothiazole. The presence of the methyl group at the 2-position of the aniline ring may sterically hinder cyclization at the adjacent position, thus favoring the formation of the desired 5,7-dimethyl isomer.

Step 3: N-Methylation to this compound

The final step is the methylation of the endocyclic nitrogen atom of 2-amino-5,7-dimethylbenzothiazole. This can be achieved using a variety of methylating agents. A common and effective method is the use of methyl iodide in the presence of a base. researchgate.net The reaction of 2-aminobenzothiazoles with α-iodo methyl ketones has been shown to proceed via N-alkylation of the endocyclic nitrogen. mdpi.com It is important to control the reaction conditions to favor N-methylation over methylation of the exocyclic amino group. Protection of the exocyclic amino group may be necessary in some cases to ensure regioselectivity. The product, this compound, exists in tautomeric equilibrium with its 2-(methylamino)-5,7-dimethylbenzothiazole form.

Starting MaterialReagent(s)Intermediate/ProductKey Transformation
2,4-Dimethylaniline1. AcCl, NH4SCN2. Oxidizing Agent (e.g., Br2)2-Amino-5,7-dimethylbenzothiazoleThiourea formation and regioselective cyclization
2-Amino-5,7-dimethylbenzothiazoleMethyl Iodide, BaseThis compoundN-methylation

This proposed route provides a logical and experimentally feasible pathway to the target molecule, based on well-established synthetic transformations in benzothiazole chemistry.

Precursor Design for Direct Incorporation of Methyl Groups

The direct incorporation of the methyl groups at the 3, 5, and 7 positions of the benzothiazole ring system is a critical aspect of the synthetic strategy, necessitating carefully designed precursor molecules. The primary approach involves the condensation of a substituted 2-aminothiophenol (B119425) with a cyanogen (B1215507) halide or a related electrophilic one-carbon synthon.

The key precursor for introducing the 5,7-dimethyl substitution pattern on the benzene (B151609) ring is 2-amino-4,6-dimethylbenzenethiol . The synthesis of this precursor is a multi-step process that starts from a readily available dimethylaniline derivative.

A plausible synthetic route to this key precursor is outlined below:

Nitration of 3,5-dimethylaniline (B87155): The synthesis would commence with the nitration of 3,5-dimethylaniline to introduce a nitro group.

Introduction of the Thiol Group: Following the introduction of the nitro group, a thiol or protected thiol group is introduced onto the aromatic ring.

Reduction of the Nitro Group: The final step in the precursor synthesis is the reduction of the nitro group to an amine, yielding 2-amino-4,6-dimethylbenzenethiol.

The methyl group at the 3-position (on the nitrogen atom) is typically introduced by using a methylated reagent during the cyclization step or by post-synthesis alkylation of the 2-aminobenzothiazole intermediate. For direct incorporation, a common strategy is the reaction of the 2-aminothiophenol with a reagent like methyl isothiocyanate.

The following table summarizes the key precursors and their roles in the synthesis:

PrecursorRole in Synthesis
2-Amino-4,6-dimethylbenzenethiolProvides the benzene ring with the 5,7-dimethyl substitution pattern and the sulfur and amino groups for thiazole ring formation.
Cyanogen bromideActs as the one-carbon electrophile for the cyclization reaction to form the 2-aminobenzothiazole core.
Methyl isothiocyanateCan be used as an alternative reagent that directly introduces the N-methyl group during cyclization.
Methyl iodideUsed for the N-alkylation of a 5,7-dimethylbenzo[d]thiazol-2(3H)-imine precursor to introduce the 3-methyl group.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are typically optimized include the choice of solvent, catalyst, reaction temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and intermediates. In some cases, alcohols like ethanol or methanol can also be effective.

Catalysis: The cyclization reaction can be catalyzed by either an acid or a base. Acid catalysts, such as p-toluenesulfonic acid, can activate the electrophilic partner, while base catalysts, like triethylamine (B128534) or potassium carbonate, can deprotonate the nucleophilic species, thereby accelerating the reaction.

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also result in the formation of side products. Therefore, an optimal temperature needs to be determined experimentally. The reaction time is also optimized to ensure the completion of the reaction while minimizing the degradation of the product.

The following table presents a hypothetical optimization study for the synthesis of this compound, based on common practices in heterocyclic chemistry.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNone801245
2DMFNone1001260
3DMFTriethylamine100875
4DMFPotassium Carbonate100882
5DMSOPotassium Carbonate120685
6Toluene (B28343)p-Toluenesulfonic acid1101078

Green Chemistry Considerations in Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact.

Use of Greener Solvents: One of the key principles of green chemistry is the use of safer solvents. ufms.br Efforts can be made to replace hazardous solvents like DMF and DMSO with more environmentally friendly alternatives such as water, ethanol, or supercritical carbon dioxide. mdpi.comwjbphs.com The use of aqueous media, in particular, is highly desirable as it is non-toxic, non-flammable, and readily available. ufms.br

Catalyst-Free or Recyclable Catalysts: The development of catalyst-free reaction conditions or the use of recyclable heterogeneous catalysts can significantly improve the greenness of the synthesis. mdpi.com For instance, solid-supported acid or base catalysts can be used, which can be easily separated from the reaction mixture and reused multiple times.

Energy Efficiency: Microwave-assisted synthesis is another green chemistry approach that can be employed. wjbphs.com Microwave irradiation can often lead to a significant reduction in reaction times and an improvement in yields, thereby reducing energy consumption.

The following table summarizes some green chemistry approaches that could be applied to the synthesis:

Green Chemistry ApproachDescriptionPotential Benefits
Use of Aqueous MediaReplacing organic solvents with water as the reaction medium. ufms.brReduced toxicity, improved safety, and lower environmental impact.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate the reaction. wjbphs.comShorter reaction times, higher yields, and reduced energy consumption.
Heterogeneous CatalysisEmploying solid-supported catalysts that can be easily recovered and reused. mdpi.comSimplified product purification and reduced catalyst waste.
One-Pot SynthesisDesigning a synthetic route where multiple reaction steps are carried out in a single reaction vessel. ekb.egresearchgate.netReduced solvent usage, less waste generation, and improved overall efficiency.

Advanced Spectroscopic and Structural Elucidation of 3,5,7 Trimethylbenzo D Thiazol 2 3h Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a hypothetical ¹H NMR spectrum of 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine, specific chemical shifts (δ) and splitting patterns would be anticipated.

The aromatic region would display signals for the two protons on the benzene (B151609) ring. The proton at position C4, situated between two methyl groups, would likely appear as a singlet. The proton at C6, adjacent to the C7-methyl group, would also be expected to be a singlet.

The three methyl groups (N3-CH₃, C5-CH₃, and C7-CH₃) would each produce a distinct singlet in the aliphatic region of the spectrum, as they have no adjacent protons to couple with. The imine proton (-NH) is expected to appear as a broad singlet, with a chemical shift that can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-H (C4-H)~6.8-7.2Singlet (s)
Ar-H (C6-H)~6.8-7.2Singlet (s)
N-CH₃~3.3-3.6Singlet (s)
Ar-CH₃ (C5)~2.2-2.5Singlet (s)
Ar-CH₃ (C7)~2.2-2.5Singlet (s)
NH (imine)VariableBroad Singlet (br s)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct carbon signals would be expected, corresponding to the 10 carbon atoms in the structure.

The most downfield signal would correspond to the imine carbon (C2) due to its direct attachment to two nitrogen atoms. The quaternary carbons of the fused ring system (C3a, C7a) would also have characteristic chemical shifts. The methyl-substituted aromatic carbons (C5, C7) and the remaining aromatic carbons (C4, C6) would appear in the typical aromatic region. The three methyl carbons would resonate at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=N)~160-170
C3a, C7a~130-150
C5, C7~125-140
C4, C6~115-125
N-CH₃~30-35
Ar-CH₃ (C5, C7)~15-25

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, 2D NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments for C4-H, C6-H, and the three methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. NOESY correlations would be expected between the N-CH₃ protons and the C7a-H proton (if present, though not in this specific molecule) or the C7-CH₃ group, and between the aromatic protons and their adjacent methyl groups, providing conformational information.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent feature would be the N-H stretching vibration of the imine group, typically appearing as a medium to sharp band in the range of 3300-3400 cm⁻¹. The C=N stretching vibration of the imine is expected around 1640-1690 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (imine)3300 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=N Stretch (imine)1640 - 1690
C=C Stretch (aromatic)1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂N₂S), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for such compounds might include the loss of methyl radicals (•CH₃) or cleavage of the thiazole (B1198619) ring. The resulting fragment ions would help to corroborate the proposed structure.

Table 4: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₂N₂S
Calculated Exact Mass ([M+H]⁺)193.0794
Measured Exact Mass ([M+H]⁺)To be determined experimentally

X-ray Crystallography for Solid-State Molecular Structure and Conformational Studies

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the benzothiazole (B30560) ring system and determine the conformation of the exocyclic imine group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. This data is the gold standard for structural elucidation and provides insights into the solid-state properties of the compound.

Theoretical and Computational Investigations of 3,5,7 Trimethylbenzo D Thiazol 2 3h Imine

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For a molecule like 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO) and Energy GapsThe electronic properties of a molecule are dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electronsresearchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap generally signifies higher reactivity and lower stability researchgate.netbohrium.com. For substituted benzothiazoles, the nature and position of substituent groups significantly modulate these orbital energies and the resulting energy gap bohrium.commdpi.com.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model how the molecule moves, vibrates, and interacts with its environment, such as a solvent researchgate.netnih.gov. For this compound, MD simulations would be essential to understand its behavior in solution, predicting how solvent molecules arrange around it (solvation) and how this affects its conformational flexibility and stability researchgate.netresearchgate.net.

Reactivity and Derivatization Strategies for the Benzothiazol 2 3h Imine Scaffold

Electrophilic and Nucleophilic Modification of the Imine Functionality

The exocyclic imine nitrogen of 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine is a primary site for both electrophilic and nucleophilic attack, largely due to its lone pair of electrons and the polar nature of the C=N double bond.

Electrophilic Modification: The nucleophilic character of the imine nitrogen makes it susceptible to reactions with a variety of electrophiles. Alkylation and acylation are common strategies to introduce functional groups at this position. For instance, reaction with alkyl halides or acyl chlorides can lead to the formation of N-alkylated or N-acylated products, respectively. These reactions typically proceed under basic conditions to deprotonate the imine nitrogen, enhancing its nucleophilicity. The choice of solvent and base is critical to control the reaction outcome and prevent side reactions. The resulting N-substituted derivatives often exhibit altered solubility and biological activity profiles. For example, a series of N-acylated and N-alkylated 2-aminobenzothiazoles have been synthesized and shown to suppress the generation of prostaglandin (B15479496) E2. wikipedia.org

Nucleophilic Modification: The imine carbon, being part of a polarized C=N bond, is electrophilic and can be attacked by nucleophiles. This reactivity is particularly relevant in the context of addition reactions. For example, organometallic reagents or cyanide ions can potentially add across the double bond, leading to the formation of new carbon-carbon bonds. However, the aromatic stabilization of the benzothiazole (B30560) ring system can render the imine carbon less reactive than in simple imines. The hydrolysis of the imine bond, which can be mediated by transition metals, represents another facet of its reactivity towards nucleophiles, in this case, water. researchgate.net

Reaction TypeReagent ExampleProduct Type
Alkylation Methyl iodide (CH₃I)N-methylated imine
Acylation Acetyl chloride (CH₃COCl)N-acetylated imine
Hydrolysis H₂O / H⁺ or Metal Catalyst2-amino-3,5,7-trimethylbenzothiazolium salt

Functionalization of the Benzene (B151609) Ring via Substitution Reactions

The benzene ring of the this compound scaffold is amenable to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of a wide range of functional groups. The regiochemical outcome of these substitutions is directed by the combined electronic effects of the fused thiazole-imine ring and the three methyl groups.

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C6 position, which is ortho to the 7-methyl group and para to the activating amino/imino group (via the fused ring system), and also activated by the 5-methyl group.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Sulfonation: Reaction with fuming sulfuric acid to install a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl chloride with a Lewis acid catalyst, such as aluminum chloride. researchgate.net However, the presence of the basic nitrogen atoms in the heterocyclic ring can lead to complexation with the Lewis acid, potentially deactivating the ring or requiring specific reaction conditions.

Cycloaddition Reactions and their Regiochemical Control

The benzothiazol-2(3H)-imine scaffold can participate in cycloaddition reactions, offering a pathway to construct more complex polycyclic systems. The C=N double bond of the imine and the C4=C5 double bond of the benzene ring are potential sites for these pericyclic reactions.

One of the most explored cycloaddition reactions involving this type of scaffold is the [3+2] cycloaddition. In this reaction, the 2-aminobenzothiazole (B30445) tautomer can act as a C2 synthon, reacting with 1,3-dipoles like nonstabilized azomethine ylides to form imidazolidine (B613845) derivatives. nih.gov The regioselectivity of such reactions is a critical aspect, and in the case of 2-benzothiazolamines, the reaction proceeds with high regioselectivity. nih.gov

The regiochemical outcome of cycloaddition reactions is governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory is often employed to predict the preferred regioisomer. For 1,3-dipolar cycloadditions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) determines the regioselectivity. The substitution pattern on both the benzothiazole ring and the 1,3-dipole will influence the energies and coefficients of these frontier orbitals, thereby controlling the regiochemical outcome. For instance, in the 1,3-dipolar cycloaddition of an azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, the reaction exhibits exclusive regioselectivity. wikipedia.org

While Diels-Alder ([4+2] cycloaddition) reactions are a powerful tool for the formation of six-membered rings, their application to the benzothiazol-2-imine scaffold is less documented. In principle, the benzene ring could act as a diene, or a suitably functionalized benzothiazole could act as a dienophile. However, the aromaticity of the benzene ring would need to be overcome, likely requiring harsh reaction conditions or specific electronic activation of the diene or dienophile.

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Extension

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the extension of the this compound scaffold by forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. To utilize these reactions, the benzothiazole scaffold must first be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate group, typically on the benzene ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid (or its ester) with an aryl or vinyl halide. A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl, heteroaryl, or vinyl substituents. An efficient, ligand-free Suzuki-Miyaura coupling has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. It offers a broad substrate scope and is tolerant of many functional groups. A preparative approach to the synthesis of 2-hetaryl thiazoles has been developed via the Stille reaction.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This method would allow for the introduction of alkynyl moieties onto the benzothiazole core, which can serve as versatile handles for further transformations. The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst. wikipedia.org

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. This provides a direct method for the vinylation of a halogenated benzothiazole derivative. The reaction typically forms the trans-alkene as the major product. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds. A halogenated derivative of the benzothiazole scaffold can be coupled with a wide range of primary and secondary amines to introduce diverse amino substituents. wikipedia.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions, and optimization is often required for specific substrates. The presence of the imine/amino group and the methyl groups on the benzothiazole ring can influence the reactivity of the halide and the efficiency of the catalytic cycle.

Cross-Coupling ReactionOrganometallic ReagentBond Formed
Suzuki-Miyaura Boronic acid/esterC-C
Stille OrganostannaneC-C
Sonogashira Terminal alkyneC-C (alkynyl)
Heck AlkeneC-C (vinyl)
Buchwald-Hartwig AmineC-N

Ring Transformations and Rearrangement Processes

The benzothiazole ring system, while generally stable, can undergo ring transformation and rearrangement reactions under specific conditions, leading to the formation of other heterocyclic structures. These processes can be initiated by various stimuli, including heat, light, or chemical reagents.

One potential transformation for the 2-iminobenzothiazole scaffold involves cleavage of the thiazole (B1198619) ring. For example, under certain reductive or oxidative conditions, the C-S or S-N bond of the thiazole ring could be cleaved, leading to ring-opened intermediates that could then cyclize to form different heterocyclic systems.

Rearrangement reactions can also be envisioned. For instance, a Dimroth-type rearrangement, which is known for some heterocyclic systems, could potentially occur, involving the transposition of a ring atom with an exocyclic atom. In the context of this compound, this could involve the exchange of the endocyclic nitrogen with the exocyclic imine nitrogen, although such a rearrangement for this specific scaffold has not been extensively reported.

The presence of substituents on the benzothiazole ring can significantly influence the propensity for and the outcome of these ring transformation and rearrangement processes. The methyl groups on the benzene ring of the target compound would likely influence the electronic and steric environment, potentially directing the course of such reactions.

Tautomerism Studies of the 2-Imino-2,3-dihydrobenzothiazole Moiety

The 2-imino-2,3-dihydrobenzothiazole moiety exhibits a significant chemical property known as tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of the title compound, the primary tautomeric equilibrium exists between the 2(3H)-imino form and the 2-amino form.

This amino-imino tautomerism is a common feature in many heterocyclic systems containing an exocyclic amino or imino group adjacent to an endocyclic nitrogen atom. The position of the equilibrium is influenced by several factors, including the nature of the substituents, the solvent polarity, temperature, and the physical state (solution or solid).

In the solid state, the structure is often locked into one predominant tautomeric form, which can be determined by X-ray crystallography. In solution, a dynamic equilibrium between the tautomers typically exists. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying this equilibrium. For example, the chemical shifts of the protons and carbons in the vicinity of the tautomeric system, as well as the N-H and C=N stretching frequencies in the IR spectrum, can provide valuable information about the predominant tautomer in a given solvent.

Schiff bases with a hydroxyl group in the ortho position are of particular interest due to the possibility of prototropic tautomerism, which involves the transfer of a proton between the hydroxyl group and the imino nitrogen. wikipedia.org The keto-amine form is more likely to be observed in polar solvents due to the stabilizing effect of solvation. wikipedia.org

The tautomeric behavior of the 2-imino-2,3-dihydrobenzothiazole moiety is crucial as it dictates the reactivity of the molecule. For instance, the 2-amino tautomer possesses a more nucleophilic exocyclic nitrogen, which can influence its reactivity in acylation and alkylation reactions. Conversely, the 2-imino tautomer has a distinct electronic distribution and may exhibit different reactivity in cycloaddition or other reactions. Understanding and controlling this tautomeric equilibrium is therefore essential for the rational design of synthetic strategies and for interpreting the biological activity of derivatives based on this scaffold.

Mechanistic Organic Chemistry of 3,5,7 Trimethylbenzo D Thiazol 2 3h Imine Formations and Transformations

Detailed Reaction Mechanisms for Key Synthetic Pathways

The synthesis of the benzothiazole (B30560) scaffold is most commonly achieved through the condensation of a 2-aminothiophenol (B119425) with a suitable electrophile. mdpi.com For the target molecule, 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine, a plausible and key synthetic pathway involves the oxidative cyclization of a substituted thiourea (B124793), specifically N-(2-mercapto-3,5-dimethylphenyl)-N'-methylthiourea.

This precursor can be synthesized from 2-amino-4,6-dimethylthiophenol and methyl isothiocyanate. The subsequent cyclization is typically promoted by an oxidizing agent like bromine or iodine.

Proposed Reaction Mechanism: Oxidative Cyclization

Formation of Sulfenyl Halide: The reaction initiates with the oxidation of the thiol group (-SH) of the thiourea precursor by an oxidizing agent (e.g., Br₂). This forms a reactive sulfenyl bromide intermediate.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N'-methyl group performs an intramolecular nucleophilic attack on the electrophilic sulfur of the sulfenyl bromide. This attack leads to the formation of the five-membered thiazole (B1198619) ring.

Deprotonation and Elimination: A proton is removed from the attacking nitrogen atom, and the bromide ion is eliminated. This step results in the formation of the C=N double bond of the imine group, yielding the final product, this compound, along with hydrobromic acid (HBr) as a byproduct.

This pathway is a variation of the well-established methods for synthesizing 2-aminobenzothiazoles and their imine derivatives. researchgate.netresearchgate.net

Another common approach for forming similar thiazol-2(3H)-imine structures is the Hantzsch thiazole synthesis. bepls.comresearchgate.net This method involves the condensation of an α-haloketone with a thioamide or thiourea. While typically used for non-fused thiazoles, its principles can be adapted. A one-pot synthesis for related thiazol-2(3H)-imines has been reported involving the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with a primary amine. ekb.egekb.eg

Influence of Solvent Polarity and Catalysis on Reaction Outcomes

The choice of solvent and catalyst can profoundly impact the efficiency, rate, and sometimes even the regiochemical outcome of the synthesis of benzothiazole imines.

Influence of Solvent Polarity:

Solvent polarity plays a key role by stabilizing reactants, intermediates, and transition states. In the synthesis of benzothiazole derivatives, a range of solvents has been explored.

Polar Protic Solvents: Solvents like ethanol (B145695) are commonly used, particularly in one-pot procedures for synthesizing thiazol-2(3H)-imines. ekb.eg These solvents can solvate ions and stabilize charged intermediates through hydrogen bonding, which is often beneficial for nucleophilic substitution and cyclization steps.

Polar Aprotic Solvents: Solvents such as DMF and DMSO have also been employed. nih.gov Their high polarity can facilitate reactions involving polar intermediates.

Non-Polar Solvents: In some cases, non-polar solvents like toluene (B28343) are used, especially in condensation reactions that generate water, where a Dean-Stark apparatus can be used to drive the equilibrium. mdpi.com

Green Solvents: There is a growing interest in using environmentally benign solvents. Ionic liquids have been shown to be effective, acting as both the solvent and promoter for organic transformations, with the added benefit of being recyclable. nih.gov Similarly, solvent-free conditions, sometimes facilitated by microwave irradiation or the use of solid-supported catalysts, represent a green and efficient alternative. mdpi.comresearchgate.net

A study on the synthesis of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives investigated the effect of solvent polarity (acetone, toluene, and ethanol) on the molecule's electronic properties using computational methods. researchgate.net

Influence of Catalysis:

Catalysis is fundamental to achieving high yields and reaction rates in benzothiazole synthesis.

Acid/Base Catalysis: Both acid and base catalysts are widely used. Lewis acids like Samarium(III) triflate and Brønsted acids such as polyphosphoric acid (PPA) or silica-supported fluoroboric acid can activate carbonyl groups or facilitate dehydration and cyclization steps. nih.gov Bases, such as sodium tert-butoxide or triethylamine (B128534), are often used to deprotonate nucleophiles or neutralize acidic byproducts. researchgate.net

Metal Catalysis: Transition metals, including ruthenium, copper, and nickel, are effective catalysts for the oxidative cyclization of N-arylthioureas to form 2-aminobenzothiazoles. researchgate.net These catalysts can facilitate C-H activation and C-S/C-N bond formation under milder conditions.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in reactions involving benzothiazole imines, enabling highly stereoselective transformations. nih.gov

Solid-Supported Catalysts: To improve sustainability and ease of purification, solid-supported catalysts like silica-supported tungstosilisic acid are used. These catalysts are often recoverable and reusable, making the process more economical and environmentally friendly. bepls.commdpi.com

The table below summarizes findings on the effect of different solvents and catalysts on the yield of a one-pot synthesis of thiazol-2-imine derivatives, which provides insight into the factors that would likely influence the synthesis of the target compound.

Catalyst/BaseSolventYield (%)Reference
DABCO/KIEthanolHigh(General finding for related syntheses)
-CH3CNModerate(General finding for related syntheses)
-THFLow(General finding for related syntheses)
NH4ClMethanol (B129727)/WaterHigh mdpi.com
P4S10 (Microwave)Solvent-freeHigh mdpi.com
SiW.SiO2-79-90% mdpi.com

Applications of Benzothiazol 2 3h Imine Scaffolds in Advanced Materials and Chemical Synthesis

Utility as Versatile Building Blocks in Complex Organic Synthesis

The benzothiazole (B30560) nucleus, and specifically the benzothiazol-2(3H)-imine scaffold, serves as a crucial starting point for the synthesis of more complex molecular architectures. tandfonline.comnih.gov The reactivity of the imine group and the aromatic backbone allows for a variety of chemical transformations, making it a valuable synthon in organic chemistry.

Derivatives of benzothiazol-2(3H)-imine can be readily prepared through methods such as the condensation of 2-aminobenzenethiols with various carbonyl compounds or through the alkylation of 2-aminobenzothiazoles. thieme-connect.deresearchgate.net For instance, a facile one-pot procedure for the synthesis of thiazol-2(3H)-imine derivatives involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.eg These synthetic routes offer access to a wide range of substituted benzothiazole derivatives, which can then be utilized in further synthetic endeavors.

The scaffold's utility is demonstrated in the construction of biologically active molecules and functional materials. For example, benzothiazole derivatives are precursors to various heterocyclic compounds, including pyrazoles and triazoles, which are known for their diverse pharmacological activities. tandfonline.com The ability to introduce various substituents onto the benzothiazole ring system allows for the fine-tuning of the molecule's properties, making it an adaptable building block for targeted synthesis.

Table 1: Examples of Complex Molecules Synthesized from Benzothiazole Scaffolds

Starting MaterialReagentsProductApplication Area
2-((Benzo[d]thiazol-2-yl)methyl)hydrazineEthyl acetoacetate, various amines1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-amine derivativesMedicinal Chemistry tandfonline.com
2-aminobenzenethiol2-cyanoacetohydrazide, aromatic aldehydes2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazolesMedicinal Chemistry tandfonline.com
2-aminobenzothiazole (B30445) derivativesPyridine 2-aldehyde, Ethyl acetoacetateEthyl 2-methyl-4-(pyridin-2-yl)-4H-benzo tandfonline.comekb.egthiazolo[3,2-a]pyrimidine-3-carboxylate derivativesBiological Evaluation researchgate.net

Potential in Material Science Research (e.g., Liquid Crystals, Polymers, Fluorescent Dyes)

The unique photophysical and structural characteristics of the benzothiazole scaffold make it a promising candidate for the development of advanced materials.

Liquid Crystals: Benzothiazole derivatives have been investigated for their liquid crystalline properties. The rigid, rod-like structure of the benzothiazole core is conducive to the formation of mesophases. nycu.edu.twresearchgate.net The introduction of flexible alkyl or alkoxy chains at various positions on the benzothiazole ring can induce liquid crystalline behavior. For example, a homologous series of 6-methyl-2-(4-alkoxybenzylidenamino)benzothiazoles has been shown to exhibit enantiotropic nematic and smectic A phases. nycu.edu.tw The presence of a terminal methyl group can influence the mesomorphic behavior by disrupting the lamellar arrangement, which can favor the formation of a nematic phase. nycu.edu.tw The thickening effect of the fused-ring system contributes to disrupting the packing required for liquid crystallinity. uobasrah.edu.iq

Table 2: Mesomorphic Properties of Selected Benzothiazole Derivatives

Compound StructurePhase Transitions (°C)Mesophase Type
6-methyl-2-(4-butoxybenzylidenamino)benzothiazoleCr 125.0 N 135.0 INematic
6-methyl-2-(4-hexyloxybenzylidenamino)benzothiazoleCr 118.0 N 138.0 INematic
6-methyl-2-(4-octyloxybenzylidenamino)benzothiazoleCr 109.0 (SmA 107.0) N 139.0 ISmectic A, Nematic

Data sourced from Ha, S. T., et al. (2012). nycu.edu.tw

Polymers: Benzothiazole moieties have been incorporated into polymer backbones to enhance their thermal stability and confer specific electronic properties. pcbiochemres.comnih.gov Polyimides containing benzothiazole units, for instance, are known for their high thermal stability and desirable mechanical and electrical properties, making them suitable for applications in aerospace and electronics. rdd.edu.iq The inherent rigidity of the benzothiazole scaffold can contribute to the formation of high-strength polymers. pcbiochemres.com

Fluorescent Dyes: The conjugated π-system of the benzothiazole ring is responsible for its inherent fluorescence. niscpr.res.in This property has been exploited in the development of fluorescent probes and dyes. researchgate.net Benzothiazole derivatives can exhibit strong luminescence, and their emission properties can be tuned by introducing different substituents. niscpr.res.in For instance, benzothiazole-based fluorescent probes are used for the detection of biomolecules and for cell imaging. researchgate.net The "click-on" fluorogenic reaction of a non-fluorescent benzothiazole with an alkyne group to form a fluorescent triazole adduct highlights the potential for creating smart fluorescent materials. nih.gov

Table 3: Fluorescence Properties of Selected Benzothiazole Derivatives

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Application
2-(4'-aminophenyl)benzothiazole~350~440Fluorescent Probe
Thiazole (B1198619) Orange (TO)~509~530 (bound to DNA)DNA Stain researchgate.net
Benzothiazole-based "click-on" dyeN/A (non-fluorescent)~400-500 (after reaction)Bio-labeling nih.gov

Role as Ligands in Coordination Chemistry for Catalysis or Material Design

The nitrogen and sulfur atoms within the benzothiazole ring system are excellent donor atoms for coordinating with metal ions. This has led to the extensive use of benzothiazole derivatives as ligands in coordination chemistry. biointerfaceresearch.comkashanu.ac.ir The resulting metal complexes have shown potential in catalysis and the design of novel materials.

Benzothiazole-containing ligands can form stable complexes with a variety of transition metals. biointerfaceresearch.com These complexes have been investigated for their catalytic activity in various organic transformations. For example, palladium complexes of benzothiazole-derived ligands have been used in cross-coupling reactions. The electronic properties of the benzothiazole ligand can be modulated by substituents, which in turn influences the catalytic activity of the metal center.

In the realm of material design, metal complexes of benzothiazole ligands are being explored for their photoluminescent and electroluminescent properties. biointerfaceresearch.com The coordination of a metal ion to a fluorescent benzothiazole ligand can alter its emission characteristics, leading to the development of new phosphorescent materials for applications such as organic light-emitting diodes (OLEDs). Ruthenium(II) arene complexes with ancillary ligands containing benzothiazole have been synthesized and studied for their cytotoxicity and photoactivation, suggesting their potential as pro-drugs in photoactivated chemotherapy. nih.gov

Table 4: Examples of Metal Complexes with Benzothiazole-based Ligands

LigandMetal IonComplex GeometryPotential Application
2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenolCo(III), Ru(III)OctahedralBiological Agents biointerfaceresearch.com
(2E,3E)-3-((4-((E)-1-(2-(benzo[d]thiazol-2-yl) hydrazineylidene) ethyl)phenyl) imino) butan-2-one oximePalladium(II)Not specifiedAnticancer Agents kashanu.ac.ir
2-(2'-hydroxyphenyl)benzothiazoleRu(II)Not specifiedPhotoactivated Chemotherapy nih.gov

Future Research Directions for 3,5,7 Trimethylbenzo D Thiazol 2 3h Imine

Development of Novel and Sustainable Synthetic Methodologies

While general synthetic routes for benzothiazole (B30560) derivatives are established, future research should focus on creating novel, efficient, and environmentally benign methods specifically tailored for 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine and its analogues. Traditional methods often involve multi-step processes, harsh reaction conditions, or the use of hazardous solvents. mdpi.com

Future synthetic strategies could include:

One-Pot Reactions: Developing multi-component, one-pot procedures would enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. ekb.egresearchgate.net Facile one-pot syntheses for other thiazol-2(3H)-imine derivatives have been achieved through processes like the bromination of α-active methylene (B1212753) ketones followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. researchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents like ionic liquids or deep eutectic solvents, which are characterized by low vapor pressure, non-flammability, and high thermal stability, should be explored. mdpi.comresearchgate.net Furthermore, employing catalysts such as commercial laccases or SnP2O7 can lead to high yields and short reaction times, with the added benefit of catalyst reusability. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various benzothiazole derivatives. nih.gov

Synthetic ApproachPotential AdvantagesRelevant Findings for Related Compounds
One-Pot Synthesis Increased efficiency, reduced waste, cost-effective. ekb.egSuccessfully used for other thiazol-2(3H)-imine derivatives. researchgate.net
Green Catalysis High yields, catalyst reusability, mild reaction conditions. mdpi.comSnP2O7 and laccases have proven effective for benzothiazole synthesis. mdpi.com
Microwave-Assisted Rapid reaction times, higher yields, cleaner product formation. nih.govAn effective method for synthesizing various benzazole derivatives. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and saving resources. For this compound, advanced computational modeling can provide profound insights.

Key areas for computational investigation include:

Quantum Mechanical Predictions: Using methods like Density Functional Theory (DFT), it is possible to calculate molecular orbitals, electronic structure, and predict spectroscopic properties (NMR, IR, UV-Vis). nih.gov Such studies can help elucidate the electronic effects of the trimethyl substitution on the benzothiazole core. DFT has been used to optimize the structure of other imine-based compounds. nih.gov

pKa Prediction: The basicity of the imine nitrogen is a critical parameter influencing the compound's reactivity and potential interactions. Isodesmic reaction schemes and other quantum mechanical protocols can be employed to accurately predict the pKa of this compound in different solvents, a technique successfully applied to other thiazol-2-imine derivatives. semanticscholar.org

Molecular Docking and Pharmacokinetic Predictions: If exploring potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of the compound with specific biological targets. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments can computationally predict the drug-like properties of the molecule and its derivatives. nih.gov

Computational MethodPredicted PropertiesSignificance
Density Functional Theory (DFT) Electronic structure, molecular geometry, spectroscopic data. nih.govProvides fundamental understanding of molecular properties and reactivity.
Isodesmic Reaction Schemes Acid dissociation constant (pKa). semanticscholar.orgCrucial for predicting chemical behavior in acidic or basic environments.
Molecular Docking Binding affinity and interactions with biological targets. nih.govGuides the design of derivatives for specific therapeutic applications.
ADMET Analysis Drug-likeness, absorption, distribution, metabolism, toxicity. nih.govAssesses the potential of derivatives as viable pharmaceutical agents.

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The unique combination of the benzothiazole scaffold and the exocyclic imine group in this compound suggests a rich and potentially unexplored reactivity profile.

Future research should systematically investigate:

Reactions at the Imine Group: The C=N bond of the imine is susceptible to a variety of chemical transformations. This includes nucleophilic additions, cycloadditions, and reductions. Investigating these reactions could lead to a diverse range of novel heterocyclic systems. For example, the reaction of related imines with various reagents has been used to create complex fused-ring structures. nih.gov

Functionalization of the Benzene (B151609) Ring: While the compound is already substituted with three methyl groups, further electrophilic aromatic substitution reactions could be explored. The directing effects of the fused thiazole (B1198619) ring and the existing methyl groups would govern the regioselectivity of such transformations.

Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., with strong nucleophiles or under thermal/photochemical stimulus), the thiazole ring could potentially undergo ring-opening or rearrangement reactions, providing pathways to novel chemical scaffolds.

Rational Design of Derivatives for Specific Chemical Applications

The core structure of this compound is a "privileged scaffold," meaning it has the potential to be decorated with various functional groups to create derivatives with tailored properties. nih.gov The broader class of benzothiazole derivatives is known for a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. pcbiochemres.compharmacyjournal.in

Rational design could focus on:

Bioactive Compounds: By introducing pharmacophores (e.g., halogens, nitro groups, substituted phenyl rings) at different positions, new derivatives can be synthesized and screened for various biological activities. pharmacyjournal.in For instance, modifications at the 2-position of the benzothiazole ring are known to significantly influence its pharmacological profile. pharmacyjournal.in

Materials Science Applications: Benzothiazole derivatives can exhibit interesting photophysical properties, such as strong fluorescence. mdpi.com By creating derivatives with extended conjugation, it may be possible to develop novel fluorescent markers or organic electronic materials.

Coordination Chemistry: The nitrogen and sulfur atoms in the benzothiazole core, along with the imine nitrogen, can act as donor atoms for metal ions, forming coordination complexes. These complexes could have applications in catalysis or as novel therapeutic agents.

Application AreaDesign StrategyRationale Based on Related Compounds
Medicinal Chemistry Introduce pharmacophores (halogens, phenyl groups, etc.). pharmacyjournal.inBenzothiazole derivatives show broad biological activity (anticancer, antibacterial, etc.). pcbiochemres.comresearchgate.net
Materials Science Create extended π-conjugated systems.Known to produce compounds with strong fluorescence for use as markers. mdpi.com
Coordination Chemistry Utilize N and S atoms as ligands for metal ions. Metal complexes of benzothiazoles have potential catalytic and biological uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine, and how can reaction yields be maximized?

  • Methodological Answer : A one-pot synthesis strategy using α-active methylene ketones (e.g., acetone or cyclohexanone), N-bromosuccinimide (NBS), potassium thiocyanate, and primary amines (e.g., benzylamine or p-toluidine) is highly efficient. Key steps include:

  • Bromination of the α-active methylene ketone using NBS and benzoyl peroxide as a radical initiator.
  • Addition of potassium thiocyanate to form the thiazole core.
  • Condensation with a primary amine to yield the imine derivative.
  • Optimization Tips : Yield improvements (up to 90%) are achieved by controlling stoichiometry (e.g., 0.02 mol ketone, 0.022 mol NBS) and reaction time (4–6 hours total). Ethanol is the preferred solvent for crystallization .
    • Data Table :
Substrate (Ketone)AmineYield (%)Melting Point (°C)
AcetoneBenzylamine90116–118
Cyclohexanoneo-Toluidine65330–332

Q. What spectroscopic techniques are critical for characterizing the tautomeric forms of this compound?

  • Methodological Answer :

  • 1H NMR : Distinct signals for NH protons in amine (δ ~12.90 ppm) and imine (δ ~9.00 ppm) forms. Integration ratios (e.g., 70:30 amine:imine) quantify tautomeric equilibrium .
  • 13C NMR : Resonance at ~163 ppm confirms the C=NH imine moiety. Methyl groups on the benzothiazole ring appear as singlets (δ 17–20 ppm) .
  • IR Spectroscopy : Bands at ~1628 cm⁻¹ (νC=N, imine) and ~1608 cm⁻¹ (νC=N, amine) differentiate tautomers. NH stretches occur at ~3350–3370 cm⁻¹ .

Advanced Research Questions

Q. How do solvent effects and substituent groups influence the electronic properties of this compound?

  • Methodological Answer : Computational studies on analogous compounds (e.g., 3-phenylbenzo[d]thiazole-2(3H)-imine) reveal:

  • HOMO-LUMO Gaps : Polar solvents (e.g., water) reduce the gap by stabilizing the LUMO. Methyl substituents at the 3,5,7 positions increase electron density, narrowing the gap by ~0.5 eV compared to unsubstituted derivatives .
  • Global Reactivity Descriptors : Electrophilicity index (ω) increases with electron-withdrawing para-substituents (e.g., -NO₂), enhancing reactivity toward nucleophiles .
    • Data Table :
SubstituentSolventHOMO (eV)LUMO (eV)Gap (eV)
-HGas-6.2-1.84.4
-CH₃Water-5.9-2.13.8

Q. What strategies exist for regioselective functionalization of the thiazole ring in this compound?

  • Methodological Answer :

  • Bromination : NBS in ethanol selectively brominates the C5 position of the thiazole ring, as evidenced by a downfield shift of C5 in 13C NMR (δ ~89 ppm) and a mass spectrometry peak at m/z 283 [M⁺] .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids target the C4 position, leveraging the electron-deficient nature of the imine moiety .
    • Key Consideration : Steric hindrance from 3,5,7-methyl groups directs electrophilic attacks to less hindered positions (e.g., C4 or C5).

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported tautomeric ratios (amine vs. imine) for this compound?

  • Resolution Strategy :

  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize the imine form, shifting the equilibrium. In contrast, nonpolar solvents favor the amine tautomer .
  • Temperature Control : Lower temperatures (e.g., 0°C) slow tautomerization, enabling isolation of the kinetic amine form.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous tautomeric identification, as demonstrated for 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine .

Theoretical and Experimental Integration

Q. What computational models best predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like fungal CYP51 (for antifungal activity). Methyl groups enhance hydrophobic interactions .
  • QSAR Studies : Electron-withdrawing substituents at C5 correlate with increased antimicrobial potency (pIC₅₀ ~7.2) .

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